molecular formula C15H20O4 B1301130 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid CAS No. 30742-05-3

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid

Cat. No.: B1301130
CAS No.: 30742-05-3
M. Wt: 264.32 g/mol
InChI Key: ITNXYZGVXLVWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is an organic compound with the molecular formula C15H20O4. It is characterized by the presence of a butanoic acid backbone with a pentyloxyphenyl group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid typically involves the reaction of 4-(pentyloxy)benzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method is the use of a Grignard reagent followed by oxidation to form the ketone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The ketone and pentyloxy groups play a crucial role in its binding affinity and reactivity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Biological Activity

4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. With a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol, this compound features a butanoic acid backbone that is substituted with an oxo group and a pentyloxyphenyl group. Initial studies indicate that it may exhibit notable biological activities, particularly in anti-inflammatory and analgesic domains.

The compound is categorized under carboxylic acids, characterized by the presence of both ketone and carboxylic acid functional groups. These features contribute to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Functional GroupsCarboxylic acid, Ketone
SolubilityNot specified

Biological Activity Overview

Preliminary research indicates that this compound may possess the following biological activities:

  • Anti-inflammatory properties : The compound may interact with specific receptors involved in inflammatory processes, suggesting a role in modulating inflammatory pathways.
  • Analgesic effects : Its structural characteristics might contribute to pain relief mechanisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Oxo-4-(4-phenoxyphenyl)butyric acidC16H14O4Contains a phenoxy group instead of pentyloxy
4-Oxo-4-(3-pentyloxyphenyl)butyric acidC15H20O4Variation in substitution position
4-Oxo-4-(benzyl)butyric acidC15H16O3Lacks pentyloxy substitution

The presence of the pentyloxy group in this compound may enhance its lipophilicity, potentially altering its pharmacokinetic properties compared to similar compounds.

Case Studies and Research Findings

  • Preliminary Pharmacological Studies : Initial investigations have suggested that this compound may exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Further studies are needed to quantify these effects and determine the therapeutic index.
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to achieve high-purity products. Understanding these synthetic pathways can provide insights into optimizing yield and purity for future pharmacological applications.
  • Kinetic Studies : Research on related compounds has shown that oxidation processes involving similar structures can influence their biological activity. For example, studies on the oxidation kinetics of related keto acids indicate that reaction conditions significantly affect product formation and biological efficacy .

Properties

IUPAC Name

4-oxo-4-(4-pentoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18/h5-8H,2-4,9-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNXYZGVXLVWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365176
Record name 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30742-05-3
Record name 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.